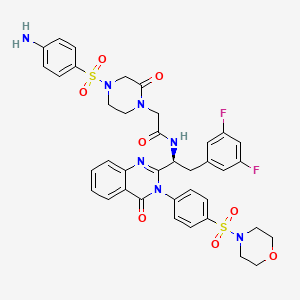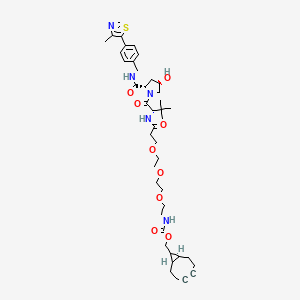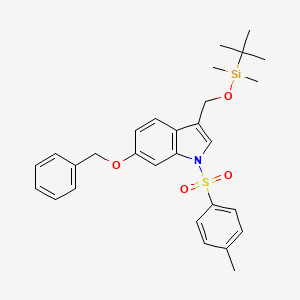
Pyridinium tribromide, Tech grade
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used as a brominating agent in organic synthesis due to its stability and ease of handling compared to elemental bromine . This compound is particularly valued for its ability to facilitate bromination reactions in a controlled and efficient manner.
準備方法
Synthetic Routes and Reaction Conditions: Pyridinium tribromide can be synthesized by reacting pyridine with bromine in the presence of hydrobromic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{HBr} + \text{Br}_2 \rightarrow \text{C}_5\text{H}_6\text{Br}_3\text{N} ] The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of pyridinium tribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .
化学反応の分析
Types of Reactions: Pyridinium tribromide primarily undergoes bromination reactions. It is used to brominate a variety of substrates, including ketones, phenols, and ethers . The compound can also facilitate oxidation reactions, particularly in the presence of hydrated silica gel in non-aqueous media .
Common Reagents and Conditions:
Bromination: Pyridinium tribromide is used as the brominating agent, often in the presence of solvents like acetic acid or dichloromethane.
Major Products:
Brominated Compounds: The primary products of reactions involving pyridinium tribromide are brominated organic compounds, such as bromoketones, bromophenols, and bromoethers.
Oxidized Products: In oxidation reactions, the major products are typically sulfoxides or sulfones, depending on the reaction conditions.
科学的研究の応用
作用機序
The mechanism by which pyridinium tribromide exerts its effects is primarily through the release of molecular bromine. When used as a brominating agent, pyridinium tribromide dissociates to release bromine, which then reacts with the substrate to form brominated products . In oxidation reactions, the slow release of bromine in the presence of hydrated silica gel facilitates the oxidation of sulfides to sulfoxides or sulfones .
類似化合物との比較
- Pyridinium bromide perbromide
- Tetrabutylammonium tribromide
- Trimethylphenylammonium tribromide
Comparison: Pyridinium tribromide is unique in its stability and ease of handling compared to elemental bromine. Unlike other brominating agents, it is a solid at room temperature, making it easier to weigh and handle precisely . Tetrabutylammonium tribromide and trimethylphenylammonium tribromide are also used as brominating agents, but they may differ in terms of solubility and reactivity .
特性
分子式 |
C5H5Br3N- |
|---|---|
分子量 |
318.81 g/mol |
InChI |
InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1 |
InChIキー |
NSBNSZAXNUGWDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.Br[Br-]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)










![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)


